molecular formula C18H18N2O3 B2891109 3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione CAS No. 1008710-77-7

3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione

Cat. No.: B2891109
CAS No.: 1008710-77-7
M. Wt: 310.353
InChI Key: XQIFLVAOUNFAAK-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-methoxyphenylamino substituent at position 3 and an m-tolyl (3-methylphenyl) group at position 1. The molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.37 g/mol . The m-tolyl substituent introduces steric bulk, which may affect binding affinity and metabolic stability.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-4-3-5-14(10-12)20-17(21)11-16(18(20)22)19-13-6-8-15(23-2)9-7-13/h3-10,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIFLVAOUNFAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. With the molecular formula C18H18N2O3C_{18}H_{18}N_{2}O_{3} and a molecular weight of approximately 310.35 g/mol, this compound is characterized by its unique pyrrolidine structure, which has been shown to exhibit various pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

IUPAC Name 3(4methoxyanilino)1(3methylphenyl)pyrrolidine2,5dione\text{IUPAC Name }3-(4-methoxyanilino)-1-(3-methylphenyl)pyrrolidine-2,5-dione

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives can possess significant antibacterial properties against various pathogens.
  • Anticancer Properties : Certain analogs of pyrrolidine compounds have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in experimental models.

Antimicrobial Activity

A comparative study involving several pyrrolidine derivatives highlighted the antimicrobial efficacy of compounds with similar structures. For instance, a related compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively (Table 1) .

CompoundPathogenInhibition Zone (mm)
This compoundE. coli17
S. aureus15

Anticancer Activity

In vitro studies have assessed the cytotoxicity of pyrrolidine derivatives against various cancer cell lines. For example, a study found that certain analogs showed promising results against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with biological targets at the molecular level. The presence of the methoxy and amino groups enhances its interaction with cellular receptors or enzymes involved in disease pathways.

Case Studies and Research Findings

  • Antimicrobial Screening : A series of pyrrolidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications in the substituents significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In studies utilizing human cancer cell lines, certain pyrrolidine derivatives demonstrated significant cytotoxic effects, suggesting that structural variations could optimize their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

The biological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis with key analogs:

Compound Name Substituent (Position 3) Substituent (Position 1) Molecular Weight (g/mol) Key Activities/Findings References
3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione 4-Methoxyphenylamino m-Tolyl (3-methylphenyl) 324.37 N/A (Structural analysis suggests moderate lipophilicity; potential CNS activity)
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Cyclopropylmethylamino 4-Methoxyphenyl N/A Discontinued; structural flexibility for receptor binding (e.g., 5-HT1A/SERT)
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione 3-Methylthiophen-2-yl 3-Morpholinopropyl N/A Anticonvulsant (ED₅₀ = 62.14 mg/kg in MES test); dual sodium/calcium channel inhibition
3-(1H-Indol-3-yl)-1-(4-bromoalkyl)pyrrolidine-2,5-dione 1H-Indol-3-yl 4-Bromoalkyl chains ~350–400 Dual 5-HT1A/SERT affinity; optimized linker length enhances binding
1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one Pyrrolidinyl p-Methoxyphenyl N/A Supplier-listed; structural similarity suggests potential GABAergic activity

Key Observations

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., 4-methoxy) enhance lipophilicity and CNS penetration .
  • Bulky substituents (e.g., m-tolyl) may reduce metabolic clearance but increase steric hindrance in receptor binding .
  • Heterocyclic moieties (e.g., thiophene, indole) improve anticonvulsant and receptor-binding profiles .

Linker Optimization :

  • Derivatives with methylene linkers (e.g., propyl chains) show higher anticonvulsant activity than acetamide-linked analogs .
  • Longer linkers (e.g., bromoalkyl chains) in indole derivatives improve dual 5-HT1A/SERT affinity .

Pharmacological Profiles: Anticonvulsant activity: Thiophene derivatives (e.g., compound 4 in ) outperform reference drugs (valproic acid) in rodent models .

Safety and Handling: Analogous compounds (e.g., 3-(2-aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione) require stringent safety protocols due to reactive functional groups .

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